molecular formula C17H20N6O2S B2735915 1-(3,5-dimethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1060223-84-8

1-(3,5-dimethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B2735915
CAS No.: 1060223-84-8
M. Wt: 372.45
InChI Key: HBNCHONJZVIUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates three distinct pharmacophoric elements: a 1,2,4-triazolo[4,3-b]pyridazine heterobicyclic system, a piperazine linker, and a 3,5-dimethylbenzenesulfonyl group. The triazolopyridazine scaffold is a privileged structure in drug design, known for its ability to engage in key hydrogen bonding and dipole interactions with biological targets . The piperazine ring is a highly common motif in bioactive molecules, serving as a conformationally constrained spacer that improves solubility and pharmacokinetic properties . Furthermore, sulfonamide derivatives are extensively investigated for their potent inhibitory effects on a variety of enzymes . Compounds featuring triazolopyridazine and piperazine subunits have been identified as potent and selective antagonists for certain receptors, indicating the potential of this chemotype in neuroscience and GPCR research . Similarly, sulfonamide-containing triazole derivatives have demonstrated notable antimalarial activity by targeting essential parasitic enzymes, highlighting the therapeutic potential of this structural class . Given its sophisticated structure, this compound is intended for use as a key intermediate or a pharmacological probe in hit-to-lead optimization campaigns, enzyme inhibition studies, and the development of novel therapeutics for parasitic and neurological diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-[4-(3,5-dimethylphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S/c1-13-9-14(2)11-15(10-13)26(24,25)22-7-5-21(6-8-22)17-4-3-16-19-18-12-23(16)20-17/h3-4,9-12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNCHONJZVIUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves the following steps:

    Formation of the sulfonyl chloride: 3,5-dimethylbenzenesulfonyl chloride is prepared by reacting 3,5-dimethylbenzenesulfonic acid with thionyl chloride.

    Nucleophilic substitution: The sulfonyl chloride is then reacted with piperazine to form the sulfonyl piperazine intermediate.

    Cyclization: The intermediate is further reacted with 1,2,4-triazolo[4,3-b]pyridazine under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating their activity and affecting cellular processes.

    DNA interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

Piperazine Derivatives
  • 1-{3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl}Piperazine Dihydrochloride ()
    • Structure : Lacks the 3,5-dimethylbenzenesulfonyl group but retains the piperazine-triazolopyridazine backbone.
    • Properties : The dihydrochloride salt enhances aqueous solubility (critical for in vitro assays) but may reduce blood-brain barrier penetration compared to the neutral sulfonyl group in the target compound .
    • Activity : While specific biological data are unavailable, its structural simplicity suggests utility as a precursor for further derivatization.
Sulfonyl Group Variations
  • 2-({3-Ethyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl}Sulfonyl)Acetic Acid ()
    • Structure : Replaces the benzenesulfonyl group with a sulfonylacetic acid moiety.
    • Properties : The carboxylic acid group ionizes at physiological pH, increasing solubility but limiting passive diffusion. In contrast, the target compound’s 3,5-dimethylbenzenesulfonyl group balances lipophilicity and stability .

Heterocyclic Modifications

Triazolopyridazine Derivatives with Antiproliferative Activity ()
  • Key Compounds : Fluoro-, methyl-, and ethyl-substituted triazolopyridazines (e.g., R1 = 4-F, R2 = Et).
    • Structure : Retain the triazolopyridazine core but replace the sulfonyl-piperazine group with benzamidine-derived functionalities.
    • Activity : Demonstrated antiproliferative effects in cancer cell lines, with substituents like fluorine enhancing target affinity and metabolic stability .
    • Comparison : The target compound’s sulfonyl group may offer improved selectivity for sulfonamide-binding enzymes (e.g., carbonic anhydrases).
Lin28 Inhibitors ()
  • Compound : N-Methyl-N-[3-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide.
    • Structure : Links triazolopyridazine to a phenylacetamide group instead of piperazine-sulfonyl.
    • Activity : Inhibits Lin28, a protein involved in cancer and tissue regeneration, by disrupting RNA binding. The acetamide group may mimic natural nucleotide interactions .
    • Comparison : The target compound’s bulkier sulfonyl-piperazine moiety could reduce off-target effects but may limit access to RNA-binding pockets.

Substituent Effects on Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Solubility Key Activity
Target Compound 3,5-Dimethylbenzenesulfonyl, piperazine ~437.5 Moderate (logP ~2.5) Undisclosed
(Dihydrochloride salt) Methyl-triazolopyridazine, piperazine ~319.2 (free base) High (salt form) Precursor
(Sulfonyl acetic acid) Ethyl-triazolopyridazine, acetic acid ~299.3 High (ionized) Undisclosed
(Antiproliferative analogs) Fluoro, ethyl, methyl 320–360 Variable Antiproliferative
(Lin28 inhibitor) Phenylacetamide ~325.4 Moderate Lin28 inhibition

Biological Activity

Overview

1-(3,5-Dimethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine (CAS Number: 1060223-84-8) is a compound that has garnered attention for its potential biological activities. With a molecular formula of C17H20N6O2S and a molecular weight of 372.44 g/mol, this compound is characterized by its unique structural features which may contribute to its pharmacological properties.

Anticonvulsant Activity

Research indicates that compounds similar to this compound have been screened for anticonvulsant activity. A study involving various piperazine derivatives demonstrated that certain modifications could enhance anticonvulsant effects while minimizing neurotoxicity. For instance, specific derivatives showed significant protection against seizures in the maximal electroshock seizure (MES) model in Wistar rats without neurotoxic effects at high doses (100 mg/kg) .

COX Inhibition

The compound's potential as a cyclooxygenase (COX) inhibitor has also been explored. In related studies, derivatives were evaluated for their ability to inhibit COX-1 and COX-2 enzymes, which are critical targets in the management of inflammation and pain. Compounds exhibiting high selectivity towards COX-2 demonstrated promising analgesic and anti-inflammatory activities. For example, certain derivatives achieved inhibition indices ranging from 90% to 99% for COX-2 with significant analgesic protection observed .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in the piperazine ring and the sulfonyl group can significantly influence the pharmacological profile. The presence of electron-donating or withdrawing groups on the aromatic rings can alter both potency and selectivity towards biological targets .

Case Studies

Study Compound Tested Model Used Findings
Study 1Piperazine DerivativesMES ModelIdentified potent anticonvulsant activity with low neurotoxicity
Study 2COX InhibitorsIn vitro assaysHigh selectivity for COX-2 with significant analgesic effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.